Hydrogen Bond Donor Elimination via N5-Methylation: Target vs. Parent and 6-Methyl Analog
The target compound possesses zero hydrogen bond donors (HBD = 0) because the N5 position is methylated, whereas the parent scaffold 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 63200-54-4) and the 6-methyl analog 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1196157-27-3) each have one hydrogen bond donor (HBD = 1) due to the free N-H [1]. The complete removal of hydrogen bond donor capacity is a discrete, quantifiable molecular property that directly influences passive membrane permeability and may reduce hydrogen-bond-mediated off-target binding, a parameter routinely considered in drug design [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (parent): HBD = 1; 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: HBD = 1 |
| Quantified Difference | Absolute difference of 1 HBD; the target is the only analog in this set with zero HBD. |
| Conditions | Computed property data from PubChem (XLogP3 3.0, Cactvs 3.4.8.18). |
Why This Matters
For procurement decisions, zero HBD is a discrete filter criterion that the parent and 6-methyl analogs cannot satisfy, making the target compound the mandatory choice when a fully substituted, non-hydrogen-bond-donating pyrrolo[3,2-d]pyrimidine intermediate is required.
- [1] PubChem Compound Summary for CID 95929647 (target, HBD=0), CID 5375053 (parent, HBD=1), CID 71302412 (6-methyl, HBD=1). National Center for Biotechnology Information. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
